molecular formula C13H13NO B12906860 2-(2-Propylbenzofuran-3-yl)acetonitrile

2-(2-Propylbenzofuran-3-yl)acetonitrile

Cat. No.: B12906860
M. Wt: 199.25 g/mol
InChI Key: JIXUFEVPSOPKGG-UHFFFAOYSA-N
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Description

2-(2-Propylbenzofuran-3-yl)acetonitrile is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a propyl group at the second position of the benzofuran ring and an acetonitrile group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propylbenzofuran-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate alkylating agents. For instance, the reaction of 2-hydroxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . The nitrile group can then be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propylbenzofuran-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitro groups

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Halogenated or nitro-substituted benzofuran derivatives

Mechanism of Action

The mechanism of action of 2-(2-Propylbenzofuran-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

2-(2-Propylbenzofuran-3-yl)acetonitrile can be compared with other benzofuran derivatives to highlight its uniqueness:

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(2-propyl-1-benzofuran-3-yl)acetonitrile

InChI

InChI=1S/C13H13NO/c1-2-5-12-11(8-9-14)10-6-3-4-7-13(10)15-12/h3-4,6-7H,2,5,8H2,1H3

InChI Key

JIXUFEVPSOPKGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2O1)CC#N

Origin of Product

United States

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